Methylbis(2-methylphenyl)(2-methylpropyl)arsanium iodide
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Overview
Description
Methylbis(2-methylphenyl)(2-methylpropyl)arsanium iodide is an organoarsenic compound with the molecular formula C19H26As·I. This compound is known for its unique structure, which includes an arsonium ion bonded to methyl, 2-methylphenyl, and 2-methylpropyl groups, with iodide as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylphenyl)(2-methylpropyl)arsanium iodide typically involves the reaction of arsonium precursors with appropriate alkylating agents. One common method is the alkylation of triphenylarsine with methyl iodide, followed by subsequent reactions with 2-methylphenyl and 2-methylpropyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methylbis(2-methylphenyl)(2-methylpropyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonium oxides.
Reduction: Reduction reactions can convert the arsonium ion to arsine derivatives.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under appropriate conditions.
Major Products Formed
Oxidation: Arsonium oxides.
Reduction: Arsine derivatives.
Substitution: Various substituted arsonium compounds depending on the nucleophile used.
Scientific Research Applications
Methylbis(2-methylphenyl)(2-methylpropyl)arsanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methylbis(2-methylphenyl)(2-methylpropyl)arsanium iodide involves its interaction with molecular targets such as enzymes and receptors. The arsonium ion can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine: A related arsonium compound with three phenyl groups.
Tetraphenylarsonium iodide: Contains four phenyl groups and an iodide counterion.
Methyltriphenylarsine: Similar structure with one methyl and three phenyl groups.
Uniqueness
Methylbis(2-methylphenyl)(2-methylpropyl)arsanium iodide is unique due to its specific combination of methyl, 2-methylphenyl, and 2-methylpropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
62064-09-9 |
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Molecular Formula |
C19H26AsI |
Molecular Weight |
456.2 g/mol |
IUPAC Name |
methyl-bis(2-methylphenyl)-(2-methylpropyl)arsanium;iodide |
InChI |
InChI=1S/C19H26As.HI/c1-15(2)14-20(5,18-12-8-6-10-16(18)3)19-13-9-7-11-17(19)4;/h6-13,15H,14H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
GIWLMSSTJFXSCN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[As+](C)(CC(C)C)C2=CC=CC=C2C.[I-] |
Origin of Product |
United States |
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